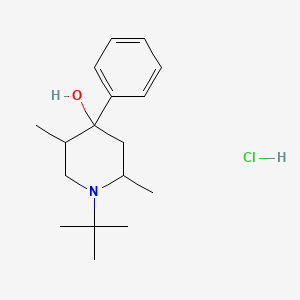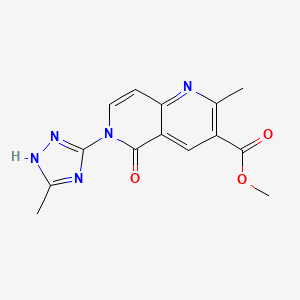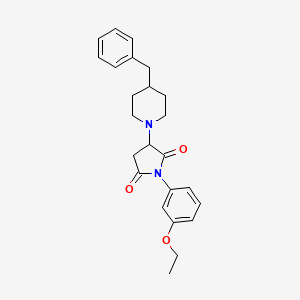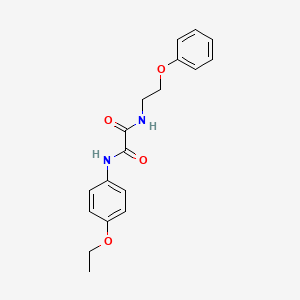
1-tert-butyl-2,5-dimethyl-4-phenyl-4-piperidinol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-2,5-dimethyl-4-phenyl-4-piperidinol hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as TAPC and is a piperidinol derivative. TAPC has been shown to have a range of biochemical and physiological effects, making it an interesting compound for researchers to study. In
Mécanisme D'action
The mechanism of action of TAPC is not fully understood, but it is believed to interact with the electron transport chain in cells. Specifically, TAPC has been shown to inhibit complex III of the electron transport chain, leading to a decrease in ATP production. This inhibition of complex III is thought to be responsible for the cytotoxic effects of TAPC.
Biochemical and Physiological Effects:
TAPC has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that TAPC can induce apoptosis in cancer cells and inhibit the growth of bacteria. TAPC has also been shown to have antioxidant properties, which may be useful in preventing oxidative damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TAPC in lab experiments is its fluorescent properties, which make it a useful tool for studying biological systems. TAPC is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using TAPC is its cytotoxic effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on TAPC. One area of interest is the development of new OLEDs and OPVs using TAPC as a charge transport material or dopant. Another area of interest is the potential use of TAPC as a therapeutic agent for cancer or bacterial infections. Further research is needed to fully understand the mechanism of action of TAPC and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of TAPC is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 1,4-diphenyl-1,3-butadiene, which undergoes a Diels-Alder reaction with N-phenylmaleimide to form a bicyclic intermediate. This intermediate is then reduced to form the piperidinol ring, which is further modified to introduce the tert-butyl and methyl groups. Finally, the hydrochloride salt is formed by reacting the piperidinol with hydrochloric acid.
Applications De Recherche Scientifique
TAPC has been used in a variety of scientific research applications, including as a fluorescent dye, a charge transport material in organic light-emitting diodes (OLEDs), and as a dopant in organic photovoltaics (OPVs). The fluorescence properties of TAPC make it a useful tool for studying biological systems, such as protein-protein interactions. TAPC has also been shown to have good charge transport properties, making it a promising material for use in OLEDs and OPVs.
Propriétés
IUPAC Name |
1-tert-butyl-2,5-dimethyl-4-phenylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-13-12-18(16(3,4)5)14(2)11-17(13,19)15-9-7-6-8-10-15;/h6-10,13-14,19H,11-12H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSFZKBKYNOKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C(C)(C)C)C)(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-bromophenyl)-2-butyl-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5226443.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5226457.png)




![N-cyclohexyl-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5226500.png)
![[3-benzyl-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5226502.png)
![2-tert-butyl-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5226506.png)
![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5226509.png)
![1-[(5-methyl-2-furyl)methyl]azocane](/img/structure/B5226512.png)
![3-(dimethylamino)-N-[3-(dimethylamino)benzoyl]-N-(3-methyl-2-pyridinyl)benzamide](/img/structure/B5226518.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5226533.png)
